- Synthesis of All-Carbon Quaternary Centers by Palladium-Catalyzed Olefin Dicarbofunctionalization, Angewandte Chemie, 2020, 59(6), 2375-2379
Cas no 922500-91-2 (Ethyl 2-(oxetan-3-ylidene)acetate)
922500-91-2 structure
Product Name:Ethyl 2-(oxetan-3-ylidene)acetate
CAS-Nr.:922500-91-2
MF:C7H10O3
MW:142.152502536774
MDL:MFCD12755197
CID:1025512
PubChem ID:53308471
Update Time:2024-10-26
Ethyl 2-(oxetan-3-ylidene)acetate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Ethyl 2-(oxetan-3-ylidene)acetate
- Ethyl oxetan-3-ylideneacetate
- Ethyl 3-oxetanylideneacetate
- Oxetan-3-ylidene-acetic acid ethyl ester
- Ethyl (oxetan-3-ylidene)acetate
- CVZGHWOZWYWLBL-UHFFFAOYSA-N
- HT880
- BCP21917
- HT1134
- Ethyl 2-(oxetan-3-ylidene);acetate
- PB19291
- ST1020106
- Aceticaci
- CS-0006466
- DTXSID40693399
- CS1632
- Ethyl2-(oxetan-3-ylidene)acetate
- SCHEMBL1978877
- EN300-140924
- DB-003643
- 922500-91-2
- MFCD12755197
- AS-46536
- SY034540
- AKOS006343569
- ACETIC ACID, 2-(3-OXETANYLIDENE)-, ETHYL ESTER
-
- MDL: MFCD12755197
- Inchi: 1S/C7H10O3/c1-2-10-7(8)3-6-4-9-5-6/h3H,2,4-5H2,1H3
- InChI-Schlüssel: CVZGHWOZWYWLBL-UHFFFAOYSA-N
- Lächelt: O=C(/C=C1/COC/1)OCC
Berechnete Eigenschaften
- Genaue Masse: 142.063
- Monoisotopenmasse: 142.063
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 10
- Anzahl drehbarer Bindungen: 3
- Komplexität: 154
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 35.5
- XLogP3: -0.2
Experimentelle Eigenschaften
- Dichte: 1.228
- Schmelzpunkt: NA
- Siedepunkt: 207.1°C at 760 mmHg
- Flammpunkt: 78℃
- Brechungsindex: 1.558
- PSA: 35.53000
- LogP: 0.50610
- Dampfdruck: 0.2±0.4 mmHg at 25°C
Ethyl 2-(oxetan-3-ylidene)acetate Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302
- Warnhinweis: P280-P305+P351+P338
- Code der Gefahrenkategorie: 36/37/38
- Sicherheitshinweise: 26-36
- Lagerzustand:Sealed in dry,Store in freezer, under -20°C
Ethyl 2-(oxetan-3-ylidene)acetate Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 208896-1g |
Ethyl 2-(oxetan-3-ylidene)acetate |
922500-91-2 | 95% | 1g |
£43.00 | 2022-03-01 | |
| Fluorochem | 208896-5g |
Ethyl 2-(oxetan-3-ylidene)acetate |
922500-91-2 | 95% | 5g |
£127.00 | 2022-03-01 | |
| Fluorochem | 208896-10g |
Ethyl 2-(oxetan-3-ylidene)acetate |
922500-91-2 | 95% | 10g |
£210.00 | 2022-03-01 | |
| Fluorochem | 208896-25g |
Ethyl 2-(oxetan-3-ylidene)acetate |
922500-91-2 | 95% | 25g |
£378.00 | 2022-03-01 | |
| Chemenu | CM104069-5g |
ethyl 2-(oxetan-3-ylidene)acetate |
922500-91-2 | 95+% | 5g |
$275 | 2021-08-06 | |
| Chemenu | CM104069-10g |
ethyl 2-(oxetan-3-ylidene)acetate |
922500-91-2 | 95+% | 10g |
$495 | 2021-08-06 | |
| Chemenu | CM104069-25g |
ethyl 2-(oxetan-3-ylidene)acetate |
922500-91-2 | 95+% | 25g |
$990 | 2021-08-06 | |
| Alichem | A449041999-5g |
Ethyl 2-(oxetan-3-ylidene)acetate |
922500-91-2 | 95% | 5g |
$381.50 | 2023-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E886253-25g |
ethyl 2-(oxetan-3-ylidene)acetate |
922500-91-2 | 97% | 25g |
4,723.00 | 2021-05-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB05040-25g |
ethyl 2-(oxetan-3-ylidene)acetate |
922500-91-2 | 95% | 25g |
$611 | 2023-09-07 |
Ethyl 2-(oxetan-3-ylidene)acetate Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, rt
1.2 overnight, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 overnight, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
Referenz
- Selective preparation of tetrasubstituted fluoroalkenes by fluorine-directed oxetane ring-opening reactions, Beilstein Journal of Organic Chemistry, 2020, 16, 1936-1946
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Solvents: Dichloromethane
Referenz
- 3-Oxetanone, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-6
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; 0.5 h, rt
Referenz
- Preparation of imidazo[4,5-c]quinoline derivatives that are kinase inhibitors inhibitors useful in treatment of proliferative , neoplastic and other kinase-mediated diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C → rt
Referenz
- GPR40 receptor agonist, and its preparing method, pharmaceutical composition and application, China, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; cooled; 2 h, rt
Referenz
- Preparation of tetrahydrothienopyrimidinesulfonamide compounds as poly(ADPribose)glycohydrolase (PARG) inhibitors and anticancer agents, World Intellectual Property Organization, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide , Sodium hydride Solvents: Tetrahydrofuran ; 0 - 5 °C; 30 min, 0 - 5 °C
1.2 0 - 5 °C; 17 h, 0 - 5 °C
1.2 0 - 5 °C; 17 h, 0 - 5 °C
Referenz
- Preparation of 3-(substituted phenyl) oxetane-3-carboxylic acid and intermediates, China, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 15 min, rt
Referenz
- Preparation of [1H-pyrazolo[3,4-b]pyridin-4-yl]phenyl or pyridin-2-yl derivatives as protein kinase C-theta inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; cooled; overnight, rt
Referenz
- Preparation of the novel spirocyclic k-ras g12c inhibitor, China, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; 1 h, < 10 °C; < 10 °C → rt; 1.5 h, rt
Referenz
- Imidazoles as Nav1.8 inhibitors and their preparation and use in the treatment of pain, World Intellectual Property Organization, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Solvents: Dichloromethane
Referenz
- Oxetanes in Drug Discovery: Structural and Synthetic Insights, Journal of Medicinal Chemistry, 2010, 53(8), 3227-3246
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; 0 °C; 30 min, rt
Referenz
- Concise synthesis and characterization of novel seco-steroids bearing a spiro-oxetane instead of a metabolically labile C3-hydroxy group, Tetrahedron Letters, 2014, 55(28), 3805-3808
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; rt
Referenz
- Preparation of arylalkylamine compound as CaSR agonist and used for treatment or prevention of diseases or disorders mediated by CaSR activity, China, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; rt
Referenz
- (Ethoxycarbonylmethylene)triphenylphosphorane, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2012, 1, 1-9
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; 0 °C; 15 min, 0 °C → rt
Referenz
- Oxetanes as promising modules in drug discovery, Angewandte Chemie, 2006, 45(46), 7736-7739
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; 0 °C; 1 h, rt
1.2 30 min, rt
1.2 30 min, rt
Referenz
- Preparation of bicyclo[3.2.0]heptane derivatives for treatment of pain, World Intellectual Property Organization, , ,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; 0 °C; 3 h, 0 °C
Referenz
- Preparation method for bicyclic compound and application as antifungal agent, World Intellectual Property Organization, , ,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; 0 °C → rt; 2 h, rt
Referenz
- Preparation of aromatic urea derivatives as IDO inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 15 min, rt
Referenz
- Preparation of nitrogen heterocyclic compounds useful as 3',5'-cyclic nucleotide-specific phosphodiesterase 10 (PDE10) inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ; 0 °C; overnight, rt
Referenz
- Design and Identification of a GPR40 Full Agonist (SCO-267) Possessing a 2-Carbamoylphenyl Piperidine Moiety, Journal of Medicinal Chemistry, 2020, 63(18), 10352-10379
Ethyl 2-(oxetan-3-ylidene)acetate Raw materials
- ethyl 2-diethoxyphosphorylpropanoate
- ethyl 2-(triphenyl-λ?-phosphanylidene)acetate
- Triethyl phosphonoacetate
- 3-Oxetanone
Ethyl 2-(oxetan-3-ylidene)acetate Preparation Products
Ethyl 2-(oxetan-3-ylidene)acetate Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:922500-91-2)Ethyl 2-(oxetan-3-ylidene)acetate
Bestellnummer:A860131
Bestandsstatus:in Stock
Menge:25g/100g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 08:22
Preis ($):163.0/538.0
Email:sales@amadischem.com
Ethyl 2-(oxetan-3-ylidene)acetate Verwandte Literatur
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:922500-91-2)Ethyl 2-(oxetan-3-ylidene)acetate
Reinheit:99%/99%
Menge:25g/100g
Preis ($):163.0/538.0